molecular formula C8H4BrNO2 B13310140 6-Bromo-2,1-benzoxazole-3-carbaldehyde

6-Bromo-2,1-benzoxazole-3-carbaldehyde

Cat. No.: B13310140
M. Wt: 226.03 g/mol
InChI Key: SIZAFZAVYLLEHP-UHFFFAOYSA-N
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Description

Contextualization of the Benzoxazole (B165842) Heterocycle in Contemporary Organic Chemistry

Benzoxazoles, and their isomeric benzisoxazoles, are aromatic organic compounds that feature a benzene (B151609) ring fused to an oxazole or isoxazole (B147169) ring, respectively. wikipedia.orgechemi.com This fusion of a six-membered aromatic ring with a five-membered heterocyclic ring imparts a stable, planar structure that is found in numerous natural and synthetic compounds. rsc.org The aromaticity of the benzoxazole system makes it relatively stable, yet it possesses reactive sites that allow for functionalization, making it a versatile starting material for creating more complex molecules. wikipedia.org

In medicinal chemistry, the benzoxazole nucleus is recognized as a "privileged scaffold" because its derivatives have shown a wide spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov The ability of the benzoxazole core to interact with various biological targets, such as enzymes and receptors, is a key reason for its prevalence in drug discovery programs. mdpi.com Marketed drugs containing the benzisoxazole core, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscore the therapeutic importance of this heterocyclic family. chim.it

Table 1: Properties of the Parent Benzisoxazole Heterocycle

Property Value
Chemical Formula C₇H₅NO
Molar Mass 119.12 g/mol
Appearance Clear yellow to brown-red liquid
Boiling Point 215 °C

| Synonyms | 2,1-Benzisoxazole, Anthranil |

This interactive table provides basic data for the parent 2,1-benzoxazole structure. echemi.com

Rationale for Investigating 6-Bromo-2,1-benzoxazole-3-carbaldehyde: Unique Structural Attributes and Synthetic Utility

The specific chemical personality of this compound arises from the interplay of its three key components: the 1,2-benzisoxazole core, the bromine substituent at the 6-position, and the carbaldehyde (aldehyde) group at the 3-position. While extensive literature on this exact molecule is scarce, its synthetic potential can be inferred from the known reactivity of these functional groups.

Structural Attributes:

1,2-Benzisoxazole Core: Provides a stable, aromatic platform with inherent biological relevance. chim.it Its electronic properties influence the reactivity of the attached functional groups.

Bromo Group: The bromine atom at position 6 is a versatile synthetic handle. As a halogen, it deactivates the benzene ring towards electrophilic substitution but also serves as an excellent leaving group in nucleophilic aromatic substitution and, more importantly, as a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position. mdpi.com

Carbaldehyde Group: The aldehyde group at position 3 is a highly reactive and versatile functional group. It can undergo a wide array of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form amines.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Wittig reactions to form alkenes.

Condensation reactions to build larger molecular scaffolds.

Synthetic Utility: The combination of a reactive aldehyde and a synthetically versatile bromo group on a biologically relevant scaffold makes this compound a highly valuable building block. It enables a modular approach to the synthesis of a library of complex derivatives. For instance, the bromo position can be used to attach various aryl or alkyl groups via cross-coupling, while the aldehyde can be transformed to link to other molecular fragments. This dual functionality is highly desirable in combinatorial chemistry and drug discovery for generating molecular diversity.

While a direct, one-step synthesis of 1,2-benzisoxazole-3-carboxaldehyde can be challenging, multi-step routes from precursors like 3-methyl-1,2-benzisoxazole have been developed. researchgate.net A plausible route to the title compound would involve the bromination of a suitable 3-methyl-1,2-benzisoxazole precursor, followed by functional group transformation to install the aldehyde at the 3-position. researchgate.net The investigation of such compounds is driven by the continuous need for novel, functionalized heterocyclic intermediates that can accelerate the discovery of new medicines and materials. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-4H

InChI Key

SIZAFZAVYLLEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1Br)C=O

Origin of Product

United States

Elucidation of the Chemical Reactivity and Transformation Pathways of 6 Bromo 2,1 Benzoxazole 3 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group is a classic electrophilic center, characterized by a polarized carbon-oxygen double bond. This polarity renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles and allows for both oxidation and reduction reactions.

Nucleophilic Addition Reactions

The primary reaction pathway for the aldehyde moiety is nucleophilic addition. The electron-deficient carbonyl carbon readily reacts with various nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the addition product. Common nucleophilic addition reactions applicable to this aldehyde include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents.

Table 1: Representative Nucleophilic Addition Reactions

Reaction Type Nucleophile Product Type
Cyanohydrin Formation Cyanide ion (e.g., from NaCN/H+) Cyanohydrin
Hemiacetal/Acetal Formation Alcohols (ROH) Hemiacetal/Acetal
Grignard Reaction Organomagnesium halides (R-MgX) Secondary Alcohol
Organolithium Reaction Organolithium reagents (R-Li) Secondary Alcohol

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde to the corresponding 6-bromo-2,1-benzoxazole-3-carboxylic acid. Milder, more selective reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can also achieve this transformation.

Reduction: The aldehyde can be reduced to 6-bromo-2,1-benzoxazole-3-methanol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, with NaBH₄ being the milder and more chemoselective option, typically not affecting other reducible groups within the molecule under standard conditions.

Table 2: Common Oxidation and Reduction Transformations

Transformation Reagent Example(s) Product Functional Group
Oxidation KMnO₄, Tollens' Reagent Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol

Condensation and Imine Formation Reactions

The aldehyde functionality is a key participant in condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Such reactions are foundational in the synthesis of more complex heterocyclic systems. For instance, the condensation of aldehydes with 2-aminophenols or 2-aminothiophenols is a well-established method for synthesizing benzoxazole (B165842) and benzothiazole (B30560) derivatives, respectively. nih.govnih.govmdpi.comnih.govtku.edu.tw The reaction involves the initial formation of an imine intermediate which then undergoes intramolecular cyclization. nih.gov

Table 3: Imine Formation Reaction

Reactant Product Type General Reaction
Primary Amine (R-NH₂) Imine (Schiff Base) R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O

Transformations Involving the Bromine Substituent

The bromine atom attached to the benzoxazole ring serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to its mild conditions and tolerance of various functional groups. nih.govnih.gov This method has been successfully applied to synthesize various biologically active molecules. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a cornerstone for vinylation of aryl halides. organic-chemistry.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine.

These cross-coupling reactions have been demonstrated on a wide variety of bromo-substituted heterocyclic and aromatic scaffolds. nih.govresearchgate.net

Table 4: Key Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Boronic Acid/Ester (R-B(OR)₂) C-C (Aryl-Aryl, Aryl-Alkyl) Pd(0) catalyst + Base
Heck Alkene (R-CH=CH₂) C-C (Aryl-Vinyl) Pd(0) catalyst + Base
Sonogashira Terminal Alkyne (R-C≡CH) C-C (Aryl-Alkynyl) Pd(0) catalyst + Cu(I) cocatalyst + Base
Buchwald-Hartwig Amine (R₂NH) C-N (Aryl-Amino) Pd(0) catalyst + Ligand + Base

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like bromine) on an aromatic ring with a strong nucleophile. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.com

The feasibility of an SNAr reaction on 6-Bromo-2,1-benzoxazole-3-carbaldehyde would depend on the electronic properties of the benzoxazole ring itself. The aldehyde group at the 3-position is electron-withdrawing; however, its position relative to the bromine at the 6-position is meta, which is less effective for stabilizing the Meisenheimer intermediate compared to an ortho or para relationship. masterorganicchemistry.com Therefore, while SNAr reactions with very strong nucleophiles under forcing conditions might be possible, they are generally expected to be less facile than on substrates with more favorably positioned activating groups.

Benzoxazole Ring System Reactivity and Functionalization

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the aromatic benzoxazole core, the deactivating bromo-substituent, and the electron-withdrawing carbaldehyde group. The benzoxazole ring system, while aromatic and relatively stable, possesses reactive sites that allow for various functionalization pathways. organic-chemistry.orgglobalresearchonline.net The primary avenues for its transformation include electrophilic substitution on the benzene (B151609) ring and, more significantly, metal-catalyzed cross-coupling reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution

The introduction of new substituents onto the benzene portion of the benzoxazole ring via electrophilic aromatic substitution (EAS) is influenced by the directing effects of the existing groups. wvu.edunih.gov In this compound, both the bromo group at the C6 position and the carbaldehyde group at the C3 position are electron-withdrawing, thus deactivating the ring towards electrophilic attack.

SubstituentPositionElectronic EffectDirecting Influence on EAS
-Br (Bromo)C6Deactivating (Inductive)Ortho, Para (to C5, C7)
-CHO (Carbaldehyde)C3Deactivating (Resonance/Inductive)Meta (relative to the benzoxazole system)

Metal-Catalyzed Cross-Coupling Reactions

A more versatile and widely exploited pathway for the functionalization of this compound involves leveraging the carbon-bromine bond at the C6 position. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method would allow for the introduction of a wide range of aryl or vinyl substituents at the C6 position of the benzoxazole core. While specific studies on the target molecule are not available, research on analogous structures like 2-amino-6-bromobenzothiazole (B93375) demonstrates the efficiency of this approach. nih.gov The reaction conditions are generally tolerant of various functional groups, making it a robust method for derivatization.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, again using a palladium catalyst and a base. wikipedia.org This transformation would install a vinyl-type substituent at the C6 position, providing a scaffold for further chemical modifications. The reaction is a cornerstone of C-C bond formation and is widely applicable to substrates containing aryl bromide moieties. organic-chemistry.org

The table below summarizes representative conditions for the Suzuki-Miyaura coupling based on findings from the closely related 2-amino-6-bromobenzothiazole, illustrating the potential for derivatizing the 6-bromo position. nih.gov

EntryAryl Boronic Acid/EsterCatalyst (mol%)BaseSolventYield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O65
23-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O60
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O70
4Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O75
5Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O55

Data adapted from a study on the analogous 2-amino-6-bromobenzothiazole scaffold. nih.gov

Nucleophilic Aromatic Substitution

Direct displacement of the bromine atom by a nucleophile (Nucleophilic Aromatic Substitution, SNAr) is another potential, though less favorable, transformation pathway. Such reactions typically require the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. While the benzoxazole system and the C3-aldehyde are electron-withdrawing, they may not be sufficient to activate the C6-bromo group for SNAr under mild conditions. Therefore, this pathway would likely necessitate harsh reaction conditions, limiting its synthetic utility compared to metal-catalyzed methods.

Design and Synthesis of Functionalized Derivatives of 6 Bromo 2,1 Benzoxazole 3 Carbaldehyde

Derivatization at the C-3 Carbaldehyde Position

The aldehyde functional group at the C-3 position is a highly versatile handle for introducing a wide array of structural motifs. Its reactivity allows for numerous transformations, enabling the extension of the molecule and the introduction of new pharmacophores or functional units.

Key derivatization strategies include:

Schiff Base Formation: Condensation reactions with primary amines or 2-aminophenols yield imines, also known as Schiff bases. mdpi.com This reaction is a common method for linking the benzoxazole (B165842) core to other heterocyclic or aromatic systems, often leading to compounds with enhanced biological activities. mdpi.com

Azomethine Ylide Cycloaddition: The reaction of the carbaldehyde with α-amino acids, such as sarcosine, can generate azomethine ylides. These intermediates can be trapped in 1,3-dipolar cycloaddition reactions with various dipolarophiles to produce complex pyrrolidine-containing spirocyclic structures. researchgate.net

Perkin Reaction: Under Perkin conditions, the aldehyde can react with anhydrides and their corresponding carboxylate salts, typically involving an aldol-type condensation, to synthesize α,β-unsaturated carboxylic acids. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation and the introduction of vinyl groups with controlled stereochemistry.

Reduction and Oxidation: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), providing a site for further esterification or etherification. Conversely, oxidation to a carboxylic acid creates a new functional handle for amide bond formation or other acid-catalyzed reactions.

Table 1: Potential Derivatization Reactions at the C-3 Carbaldehyde Position
Reaction TypeReagent(s)Resulting Functional Group
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Azomethine Ylide Cycloadditionα-Amino Acid + DipolarophilePyrrolidine Ring
Perkin ReactionAcid Anhydride, Carboxylate Saltα,β-Unsaturated Carboxylic Acid
Wittig ReactionPhosphonium YlideAlkene
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
OxidationPotassium Permanganate (B83412) (KMnO₄)Carboxylic Acid

Structural Modifications via the C-6 Bromine Atom

The bromine atom at the C-6 position of the benzoxazole ring is a key site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. nih.gov This aryl bromide is an excellent substrate for a variety of transformations that form new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for creating libraries of derivatives from a common intermediate. nih.govnih.gov

Prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, effectively replacing the bromine with an aryl, heteroaryl, or vinyl substituent. researchgate.net This is one of the most widely used methods for constructing biaryl systems. nsf.gov

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, introduces an alkynyl moiety. This reaction is fundamental for the synthesis of conjugated systems and precursors for further transformations.

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene, resulting in the formation of a substituted alkene.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of arylamine derivatives.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound to create a new C-C bond.

The strategic use of these reactions on the 6-bromo-2,1-benzoxazole scaffold allows for the systematic exploration of structure-activity relationships by modifying the electronic and steric properties at this specific position. nih.govresearchgate.net

Table 2: Cross-Coupling Reactions for Modifying the C-6 Bromine Atom
Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-6 Substituent
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl, Heteroaryl, Vinyl
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl (-C≡C-R)
HeckAlkene (CH₂=CHR)Pd catalyst, BaseSubstituted Alkene (-CH=CHR)
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Ligand, BaseAmino (-NR₂)
StilleOrganostannane (R-SnBu₃)Pd catalystAryl, Vinyl, Alkyl

Strategic Substitutions on the Benzoxazole Scaffold for Targeted Applications

The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of pharmacological activities. researchgate.netnih.gov Modifications to the core ring system, beyond the C-3 and C-6 positions, are crucial for tuning the biological profile of the resulting derivatives. Research has consistently shown that the nature and position of substituents on the benzoxazole ring significantly influence the molecule's interaction with biological targets. mdpi.com

Key findings from structure-activity relationship (SAR) studies highlight the following:

Importance of C-2 and C-5/C-6 Positions: The substituents at the C-2 and C-5/C-6 positions are critical for modulating biological potency. mdpi.com These positions influence properties such as lipophilicity, electronic distribution, and steric fit, which are essential for optimal interaction with enzymes or receptors. mdpi.com

Anticancer Activity: Benzoxazole derivatives have shown significant potential as anticancer agents. researchgate.net The introduction of substituted aryl groups at the C-2 position is a common strategy. For example, derivatives bearing dimethoxy or trimethoxy phenyl groups have demonstrated improved anticancer activity. researchgate.net Furthermore, related 6-bromo heterocyclic systems have exhibited potent cytotoxicity against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma. researchgate.net

Antimicrobial Activity: The benzoxazole scaffold is a promising framework for developing new antimicrobial agents. nih.gov Specific substitution patterns can lead to potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain derivatives have shown pronounced activity against challenging pathogens like Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Anti-inflammatory Activity: Many benzoxazole derivatives have been investigated as anti-inflammatory agents. jocpr.com Their mechanism often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). jocpr.com

Table 3: Substituent Effects on the Benzoxazole Scaffold for Targeted Applications
Substitution PatternTargeted ApplicationObserved Effect/MechanismReference
Aryl groups at C-2AnticancerEnhanced antiproliferative activity. mdpi.com
Methoxy-substituted phenyl at C-2AnticancerImproved cytotoxic potential. researchgate.net
Various substituents at C-2 and C-5AntimicrobialInhibition of DNA gyrase; potent activity against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
Arylureido groups at C-2Anti-inflammatoryInhibition of pro-inflammatory cytokines TNF-α and IL-6. jocpr.com
Bromine at C-6Synthetic IntermediateEnables diverse functionalization via cross-coupling for creating compound libraries. nih.govresearchgate.net

Advanced Applications of 6 Bromo 2,1 Benzoxazole 3 Carbaldehyde in Scientific Domains

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The molecular architecture of 6-Bromo-2,1-benzoxazole-3-carbaldehyde makes it a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of three key functional components: the benzoxazole (B165842) core, the reactive aldehyde group, and the bromine atom, each offering distinct pathways for chemical modification.

The aldehyde group (-CHO) is a powerful functional group that serves as a gateway for numerous chemical transformations. It is electrophilic in nature, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide array of fundamental organic reactions, including:

Oxidation: The aldehyde can be easily oxidized to form the corresponding carboxylic acid, 6-bromo-2,1-benzoxazole-3-carboxylic acid. This transformation opens up further derivatization possibilities, such as the formation of esters, amides, and acid chlorides.

Reduction: The aldehyde can be reduced to a primary alcohol, (6-bromo-2,1-benzoxazol-3-yl)methanol, providing another route for functionalization.

Condensation Reactions: The aldehyde readily undergoes condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds, to form new carbon-carbon double bonds. mdpi.com This is a crucial step in the synthesis of various functional dyes and complex molecules. mdpi.com

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde group into an alkene, allowing for the extension of the molecule's carbon framework.

The bromine atom at the 6-position provides another strategic site for molecular elaboration. It is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex aromatic systems. These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds with other aryl or vinyl groups. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, extending the π-conjugated system of the molecule. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. mdpi.com

Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. mdpi.com

The benzoxazole ring itself is a stable heterocyclic scaffold found in many biologically active compounds and functional materials. esisresearch.org The combination of these three features in a single molecule makes this compound a powerful building block for the diversity-oriented synthesis of complex heterocyclic systems and functional organic materials. mdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts Functional Group Targeted Resulting Product Class
Oxidation KMnO₄, CrO₃, etc. Aldehyde Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Aldehyde Alcohol
Knoevenagel Condensation Active Methylene Compound, Base Aldehyde α,β-Unsaturated Compound
Suzuki-Miyaura Coupling Arylboronic Acid, Pd catalyst, Base Bromine Biaryl Compound
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst, Base Bromine Aryl-Alkyne Compound
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Bromine Aryl-Amine Compound

Potential Applications in Material Science and Photonics

The inherent electronic and structural properties of the benzoxazole core suggest that derivatives of this compound have significant potential in the development of advanced materials for optical and electronic applications.

Heterocyclic systems like 2,1,3-benzoxadiazole (also known as benzofurazan) and the related 2,1,3-benzothiadiazole (B189464) are well-established fluorophores. frontiersin.orgresearchgate.net These structures are known for their rigid, planar nature and their derivatives with extended π-conjugation often exhibit intense fluorescence. researchgate.net The 2,1-benzoxazole core of this compound shares this structural motif, making it a promising candidate for the development of novel fluorescent materials.

The photophysical properties of such compounds can be finely tuned by chemical modification. The aldehyde and bromo groups on the this compound scaffold are ideal handles for this purpose. For instance, Sonogashira cross-coupling reactions at the bromine position can be used to link the benzoxazole core to other aromatic units through an acetylenic bridge, thereby extending the π-conjugation and influencing the absorption and emission wavelengths. researchgate.net Similarly, condensation reactions at the aldehyde group can also extend the conjugated system. Research on related 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole derivatives has shown that such modifications can lead to compounds that emit light across the visible spectrum, including the primary colors blue, green, and red, which are essential for applications like full-color displays. researchgate.net These compounds often exhibit large Stokes shifts (the difference between the absorption and emission maxima) and good emission efficiencies. researchgate.net

Table 2: Representative Photophysical Properties of Related Benzoxadiazole/Benzothiadiazole Fluorophores

Compound Type Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φf) Reference
2,1,3-Benzoxadiazole Derivative ~419 Bluish-Green Emission ~70-80 ~0.5 frontiersin.org
2,1,3-Benzothiadiazole Derivative 426–437 Green Emission 95–107 0.27–0.32 researchgate.net

The structural features of this compound make it an attractive precursor for the synthesis of functional dyes and chemical sensors. The benzoxazole ring system can act as an electron-accepting unit in donor-acceptor (D-A) type chromophores. researchgate.net By using cross-coupling reactions to attach electron-donating groups at the bromine position, it is possible to create molecules with intramolecular charge transfer (ICT) characteristics. Such D-A systems are the basis for many modern functional dyes used in applications like dye-sensitized solar cells (DSSCs). mdpi.com

Furthermore, the aldehyde group is highly effective for synthesizing dyes via Knoevenagel condensation. mdpi.com This reaction can be used to link the benzoxazole core to various acceptor groups, creating merocyanine-type dyes. The versatility of this approach allows for the creation of a large library of dyes with tailored optical properties.

The fluorescence of benzoxazole derivatives can also be exploited for chemical sensing. The design of fluorescent chemosensors often involves linking a fluorophore to a receptor unit that can selectively bind to a specific analyte (e.g., metal ions, anions, or neutral molecules). mdpi.com Upon binding, the photophysical properties of the fluorophore, such as its emission intensity or wavelength, are altered, providing a detectable signal. The 2,1,3-benzothiadiazole (BTD) core, a close analogue of benzoxazole, has been extensively used as a building block for optical sensors. mdpi.com Given the synthetic handles available on this compound, it represents a promising platform for developing novel BTD-based or benzoxazole-based sensors for various analytes.

Exploration of Catalytic and Photocatalytic Properties

While the direct catalytic activity of this compound has not been extensively reported, its structural components suggest a potential role in the development of novel catalysts, particularly in photocatalysis. The benzoxazole moiety can function as a ligand, coordinating with metal ions to form stable complexes.

Recent research has demonstrated that cobalt (Co(II/III)) complexes incorporating benzoxazole- and benzothiazole-based ligands can act as efficient heterogeneous photocatalysts for the degradation of organic dyes. researchgate.netmdpi.com In these systems, the heterocyclic ligand plays a crucial role in the electronic structure and stability of the metal complex, which in turn governs its photocatalytic activity. mdpi.com The photocatalytic process often involves the generation of highly reactive species, such as hydroxyl radicals, under light irradiation, which then break down pollutants into simpler, non-toxic compounds. mdpi.com

This compound could serve as a precursor for synthesizing new ligands for such catalytic systems. The aldehyde group can be modified to create Schiff base ligands, which are well-known for their ability to coordinate with a wide range of metal ions. The resulting metal complexes could then be investigated for their catalytic or photocatalytic properties in various organic transformations or environmental remediation applications. The search for new photocatalysts that can operate efficiently under visible light is a significant area of research, and materials derived from benzoxazole are promising candidates. researchgate.netmdpi.com

Theoretical and Computational Chemistry Approaches for 6 Bromo 2,1 Benzoxazole 3 Carbaldehyde

Quantum Chemical Investigations (DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these investigations, providing a balance between computational cost and accuracy.

DFT methods, with functionals such as B3LYP, are particularly adept at accounting for electron correlation, offering precise predictions of molecular properties. The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, although it does not account for electron correlation to the same extent as DFT.

Electronic Structure Analysis

The electronic structure of 6-Bromo-2,1-benzoxazole-3-carbaldehyde dictates its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be distributed over the electron-rich benzisoxazole ring system, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. The presence of the bromine atom, an electron-withdrawing but also a π-donating substituent, will modulate the energies of these orbitals. DFT calculations would be instrumental in precisely mapping the electron density and determining the energies of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated using DFT/B3LYP)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap4.40

Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic aldehydes. Specific computational studies on this compound are not available in the reviewed literature.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms is achieved through molecular geometry optimization. Both DFT and Hartree-Fock methods can be employed to find the equilibrium geometry of this compound by minimizing the energy of the system. These calculations would reveal bond lengths, bond angles, and dihedral angles.

The 2,1-benzisoxazole core is a planar bicyclic system. The primary conformational freedom in this molecule arises from the rotation of the carbaldehyde group relative to the heterocyclic ring. Computational studies would involve a torsional scan around the C-C bond connecting the carbaldehyde group to the ring to identify the most stable conformer(s). It is anticipated that the planar conformer, where the aldehyde group is coplanar with the benzisoxazole ring, would be the most stable due to extended conjugation.

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89
C=O (aldehyde)1.22
C-C (ring-aldehyde)1.48
O-C-H (aldehyde)120.5
C-C-C-O (ring-aldehyde)0.0 or 180.0

Note: This data is hypothetical and intended to represent typical values obtained from DFT calculations for similar molecules.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical frequency calculations using DFT can predict the vibrational modes of this compound, which correspond to the peaks in its IR spectrum. Key predicted vibrations would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic system, and the C-Br stretching frequency.

NMR chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are essential for structural elucidation. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the bromine and aldehyde substituents.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

Spectroscopic DataPredicted ValueAssignment
IR Frequency 1705 cm⁻¹C=O stretch (aldehyde)
1610 cm⁻¹C=C stretch (aromatic)
650 cm⁻¹C-Br stretch
¹H NMR Chemical Shift 9.95 ppmAldehyde proton (-CHO)
7.8-8.2 ppmAromatic protons
¹³C NMR Chemical Shift 185 ppmAldehyde carbon (-CHO)
115-150 ppmAromatic carbons

Note: The values presented are illustrative and representative of what would be expected for this type of molecule. Actual values would require specific computational analysis.

Reaction Mechanism Studies and Energetic Profiles of Transformations

Theoretical chemistry allows for the exploration of potential chemical reactions at a molecular level. For this compound, this could involve studying its synthesis or its subsequent transformations. For instance, the formation of 2,1-benzisoxazoles can occur from the cyclization of ortho-azidocarbonyl compounds. Computational studies can model the reaction pathway for such a transformation, identifying transition states and intermediates. researchgate.net

Future Perspectives and Research Challenges in the Chemistry of 6 Bromo 2,1 Benzoxazole 3 Carbaldehyde

Development of Novel and Efficient Synthetic Routes

Currently, there are no established or published synthetic routes specifically for 6-Bromo-2,1-benzoxazole-3-carbaldehyde. The synthesis of benzoxazole (B165842) derivatives often involves the condensation of 2-aminophenols with various precursors. However, the specific combination of a bromo-substituent at the 6-position and a carbaldehyde group at the 3-position of the 2,1-benzoxazole (also known as anthranil) core presents a unique synthetic challenge.

Future research in this area would need to focus on developing regioselective methods to introduce these functional groups onto the benzoxazole scaffold. Potential strategies could involve:

Multi-step synthesis starting from commercially available brominated phenols or anilines: This would likely involve a series of reactions to build the heterocyclic ring and then introduce the aldehyde functionality.

Late-stage functionalization: Investigating the direct bromination and formylation of a parent 2,1-benzoxazole ring could offer a more convergent approach, although controlling the regioselectivity of these reactions would be a primary hurdle.

The development of an efficient and scalable synthesis is the foundational step required to unlock any future research into the properties and applications of this compound.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is entirely undocumented. However, based on its constituent functional groups—a reactive aldehyde and a brominated aromatic ring—a number of potential chemical transformations can be hypothesized. Future research could explore:

Reactions of the aldehyde group: The carbaldehyde functionality is a versatile handle for a wide array of organic reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the alcohol.

Condensation reactions with various nucleophiles to form Schiff bases, oximes, and hydrazones.

Wittig-type reactions to form alkenes.

Cross-coupling reactions at the bromo-position: The bromine atom on the benzene (B151609) ring could serve as a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the synthesis of more complex derivatives.

A systematic study of these transformations would be essential to understand the chemical behavior of this compound and to generate a library of derivatives for further investigation.

Innovative Applications in Emerging Technologies

While no applications for this compound have been reported, the broader class of benzoxazole derivatives has shown promise in several technological areas. Future research could investigate the potential of this specific compound and its derivatives in:

Organic Electronics: The fused aromatic system of the benzoxazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo and aldehyde functionalities could be used to tune the electronic properties and facilitate polymerization or grafting onto surfaces.

Sensing and Imaging: The benzoxazole scaffold is a known fluorophore. The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for fluorescent probes for detecting specific analytes or for use in bioimaging.

Medicinal Chemistry: Benzoxazoles are a well-established "privileged scaffold" in drug discovery, exhibiting a wide range of biological activities. Once synthesized, this compound and its derivatives could be screened for potential anticancer, antimicrobial, or anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2,1-benzoxazole-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves functionalization of benzoxazole precursors. Key steps include:

  • Nucleophilic Aromatic Substitution : Bromination of benzoxazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
  • Aldehyde Introduction : Oxidation of a methyl group or formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) on the benzoxazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC and optimize bromine stoichiometry to avoid over-substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). Coupling patterns distinguish substituent positions .
  • ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and bromine-induced deshielding on adjacent carbons .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ at m/z 226.03) and fragmentation patterns .

Q. How does the aldehyde group in this compound influence its reactivity?

  • Methodological Answer : The aldehyde group enables:

  • Nucleophilic Additions : Condensation with amines (e.g., hydrazines) to form hydrazones or Schiff bases .
  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol (-CH₂OH), useful for derivatization .
  • Oxidation : Controlled oxidation (e.g., KMnO₄) converts the aldehyde to a carboxylic acid, expanding functionalization options .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromination efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for formylation kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. conventional 6 hours) .
  • Yield Tracking : Employ DOE (Design of Experiments) to model interactions between variables (temperature, catalyst loading) .

Q. What strategies resolve contradictions in substituent effects on the compound’s reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives) and compare reaction rates in nucleophilic substitutions .
  • Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., bromine’s electron-withdrawing impact on aldehyde electrophilicity) .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between electronic and steric influences .

Q. How can structure-activity relationship (SAR) studies guide drug design using this compound?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs (e.g., replacing bromine with methyl or methoxy groups) and screen for biological activity (e.g., kinase inhibition) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., bromodomains) to map binding interactions .
  • Pharmacophore Mapping : Identify critical moieties (e.g., aldehyde for covalent bonding) using 3D-QSAR models .

Q. How should researchers address conflicting data in biological assays involving this compound?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish between on-target and off-target effects .
  • Meta-Analysis : Compare results across studies (e.g., PubChem BioAssay data) to identify consensus mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.